molecular formula C20H40N2O8 B081704 6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid CAS No. 11006-56-7

6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid

Cat. No. B081704
CAS RN: 11006-56-7
M. Wt: 436.5 g/mol
InChI Key: CUEHNLMLFJFMER-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a hexanoic acid group (a six-carbon chain with a carboxylic acid group), multiple hydroxy (OH) groups suggesting it might be a polyol, an acetyl group (CH3CO), and two di(propan-2-yl)amino groups. These groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and chiral centers. The presence of multiple hydroxy groups and the hexanoic acid group would likely make the compound polar and capable of forming hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its polarity, solubility, stability, and reactivity. For example, the presence of multiple polar groups (like the hydroxy groups and the carboxylic acid group) would likely make the compound soluble in polar solvents .

Scientific Research Applications

Polymer and Material Science

Poly(amido-amine)s (PAAs), which include derivatives of 2,2-bis(acrylamido)acetic acid, display unique physicochemical properties, making them suitable for applications in polymer science. They exhibit varying levels of basicity and show pH-dependent hemolytic activity, which is relevant for their use in material science (Ferruti et al., 2000).

Synthesis of Acyclic Nucleosides

In the realm of organic synthesis, compounds related to 2,2-bis(acrylamido)acetic acid are used to create bifunctional acyclic nucleoside phosphonates. These compounds are important for the development of new synthetic methods in the field of medicinal chemistry (Vrbovská et al., 2006).

Drug Delivery Systems

Derivatives of bis(methylol)propionic acid, structurally similar to 2,2-bis(acrylamido)acetic acid, are utilized for the modification of chitosan in drug delivery systems. This modification enhances the solubility and biological applicability of chitosan, indicating potential in pharmaceutical applications (Ješelnik & Žagar, 2014).

Development of Fluorescent Probes

Compounds structurally related to 2,2-bis(acrylamido)acetic acid are employed in the development of fluorescent probes for biochemical research. These probes are crucial for understanding biological mechanisms and for diagnostic purposes (Rasolonjatovo & Sarfati, 1998).

Safety And Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and potential for causing allergic reactions. Without specific information on this compound, it’s hard to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and how much is already known about it. Potential directions could include studying its synthesis, properties, and potential applications .

properties

CAS RN

11006-56-7

Product Name

6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid

Molecular Formula

C20H40N2O8

Molecular Weight

436.5 g/mol

IUPAC Name

6-[2,2-bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid

InChI

InChI=1S/C20H40N2O8/c1-10(2)21(11(3)4)18(22(12(5)6)13(7)8)20(29)30-9-14(23)15(24)16(25)17(26)19(27)28/h10-18,23-26H,9H2,1-8H3,(H,27,28)

InChI Key

CUEHNLMLFJFMER-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(C(=O)OCC(C(C(C(C(=O)O)O)O)O)O)N(C(C)C)C(C)C

Canonical SMILES

CC(C)N(C(C)C)C(C(=O)OCC(C(C(C(C(=O)O)O)O)O)O)N(C(C)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid
Reactant of Route 2
6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid
Reactant of Route 3
6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid
Reactant of Route 4
6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid
Reactant of Route 5
6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid
Reactant of Route 6
6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid

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